molecular formula C11H19NO2 B2585763 Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate CAS No. 104654-00-4

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate

Cat. No.: B2585763
CAS No.: 104654-00-4
M. Wt: 197.278
InChI Key: KGKOSMJHGRAFRB-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by its decahydroisoquinoline core, which is a saturated version of isoquinoline, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the decahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Hydrogenation: The resulting isoquinoline derivative is then subjected to hydrogenation to saturate the aromatic ring, forming the decahydroisoquinoline structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further saturate the molecule or reduce functional groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Halogenation followed by nucleophilic substitution is a common method.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) followed by nucleophilic substitution with sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Introduction of various functional groups such as halides or alkoxides.

Scientific Research Applications

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A less saturated version of the compound with similar structural features but different reactivity and applications.

    Isoquinoline: The aromatic parent compound, which has distinct chemical properties due to its unsaturated nature.

    Decahydroquinoline: Another saturated heterocyclic compound with a similar structure but different functional groups.

Uniqueness

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate is unique due to its specific combination of a saturated isoquinoline core and a carboxylate ester group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOSMJHGRAFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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